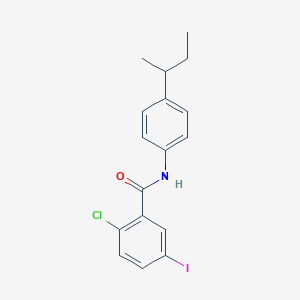
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to exhibit low toxicity in vitro and in vivo, making it a safe candidate for biological applications. In addition, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to exhibit good solubility in organic solvents, which is important for its use in organic electronics. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is its high thermal stability, which makes it suitable for use in high-temperature processes such as organic vapor phase deposition (OVPD). In addition, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to exhibit good film-forming properties, which is important for its use in thin-film devices. However, one of the limitations of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is its high cost, which may limit its use in large-scale applications.
Future Directions
There are several future directions for the study of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One potential direction is the development of new synthesis methods to reduce the cost of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole production. Another direction is the investigation of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole as a potential material for organic bioelectronics, which involves the integration of organic materials with biological systems. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole and its potential applications in cancer therapy and imaging.
Conclusion
In conclusion, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a promising chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its potential as an anticancer agent and as a building block for the development of organic electronics. Further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the reaction of 4-methylbenzaldehyde with 4-phenoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 4-bromoaniline and copper(I) iodide to yield 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. This synthesis method has been optimized to yield high purity and yield of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole.
Scientific Research Applications
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological systems. In optoelectronics, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic semiconductors, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been used as a p-type semiconductor material in the development of organic solar cells and organic thin-film transistors (OTFTs). In biological systems, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
properties
IUPAC Name |
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O2/c1-24-12-14-27(15-13-24)34-35-32(25-16-20-30(21-17-25)37-28-8-4-2-5-9-28)33(36-34)26-18-22-31(23-19-26)38-29-10-6-3-7-11-29/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCFRIIUPTOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063316.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5063324.png)
![N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5063333.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-chlorophenyl)benzamide](/img/structure/B5063336.png)
![N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063351.png)

![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)
![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)

![4-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5063404.png)

![3-[4-(3-bromophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5063417.png)